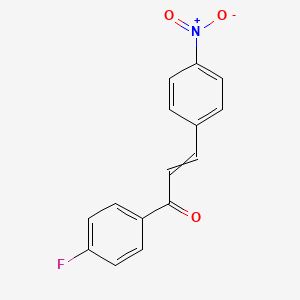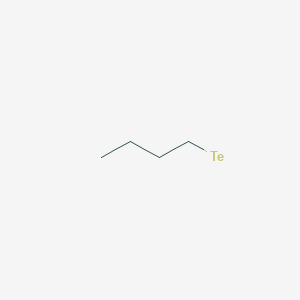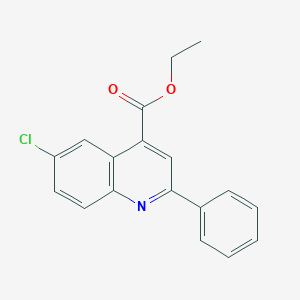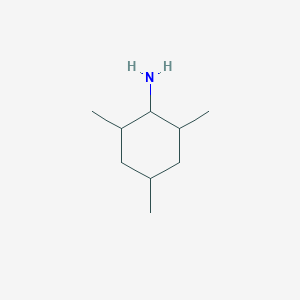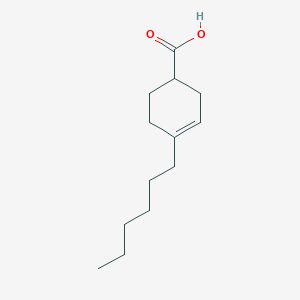![molecular formula C12H21NO3 B14147644 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide CAS No. 5832-92-8](/img/structure/B14147644.png)
2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide is a complex organic compound characterized by its unique cyclopropyl and dioxolane moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the dioxolane ring and subsequent acetamide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide involves its interaction with specific molecular targets. The cyclopropyl and dioxolane rings may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the biological context and the specific application.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropyl ring and exhibit similar reactivity.
Dioxolane derivatives: Compounds with the dioxolane ring are often used in similar applications.
Uniqueness
What sets 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide apart is the combination of both cyclopropyl and dioxolane moieties, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
特性
CAS番号 |
5832-92-8 |
|---|---|
分子式 |
C12H21NO3 |
分子量 |
227.30 g/mol |
IUPAC名 |
2-[2,2-dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl]acetamide |
InChI |
InChI=1S/C12H21NO3/c1-11(2)8(6-10(13)14)9(11)7-12(3)15-4-5-16-12/h8-9H,4-7H2,1-3H3,(H2,13,14) |
InChIキー |
RBMKLNUHIGZRHT-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1CC2(OCCO2)C)CC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
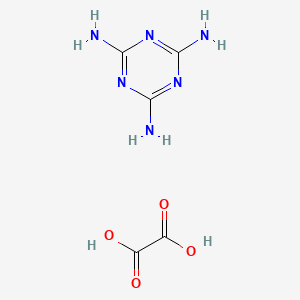
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)

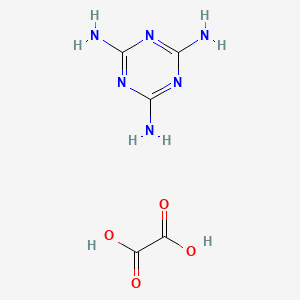
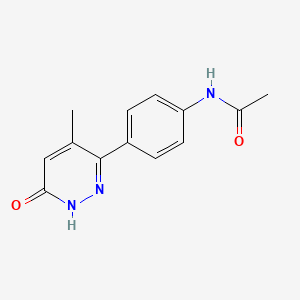
![2,5-Dimethyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazole](/img/structure/B14147614.png)
